molecular formula C13H20N2O B1394667 3-(3-Azetidinyloxy)-N,N-diethylaniline CAS No. 1219960-93-6

3-(3-Azetidinyloxy)-N,N-diethylaniline

Cat. No. B1394667
M. Wt: 220.31 g/mol
InChI Key: JXKPZCQIOBNCKP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

This would involve determining the compound’s structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It would also include studying the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

Advanced Oxidation Processes

Compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, which contain nitrogen atoms, often participate in advanced oxidation processes (AOPs). AOPs are used for the degradation of nitrogen-containing hazardous compounds, including aliphatic and aromatic amines, dyes, and pesticides. These processes are effective in mineralizing resistant compounds and improving treatment efficacy in water purification systems. AOPs can significantly impact the degradation efficiencies of such compounds, focusing on mechanisms that involve specific attacks on nitrogen atoms and optimizing parameters like pH and treatment time to achieve higher degradation rates (Bhat & Gogate, 2021).

Synthesis of Pseudopeptides

The Ugi four-component reactions (U-4CRs) and Joullié-Ugi three-component reactions (JU-3CRs) are significant in synthesizing pseudopeptides. These reactions utilize cyclic imines and can lead to the efficient preparation of a wide variety of heterocyclic compounds connected to the peptide backbone, which are crucial in drug development and natural product synthesis. Such methodologies are particularly relevant for compounds like 3-(3-Azetidinyloxy)-N,N-diethylaniline, where the azetidine ring can be a key structural feature in designing novel synthetic routes (Nazeri et al., 2020).

Nitrogen Management in Agriculture

Nitrogen-containing compounds play a crucial role in agricultural settings, especially in nitrogen management strategies aimed at reducing nitrate leaching in tile-drained soils. Understanding the behavior of such compounds can help in developing better practices for nutrient use efficiency, which is vital for minimizing the environmental impact of agriculture. Studies have focused on various factors, including crop selection, soil organic matter levels, and optimized nitrogen application techniques, to reduce nonpoint nitrate loss from agricultural fields to water resources (Dinnes et al., 2002).

Safety And Hazards

This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include recommendations for safe handling and storage.


Future Directions

This would involve identifying areas for further research. For example, if the compound is a drug, future directions might include clinical trials to test its efficacy and safety in patients.


properties

IUPAC Name

3-(azetidin-3-yloxy)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPZCQIOBNCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azetidin-3-yloxy)-N,N-diethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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